Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate
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Overview
Description
Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate is a chemical compound widely used in the field of polymer chemistry. It is known for its excellent mechanical properties and biocompatibility, making it a valuable component in various high-performance resins and materials. This compound features two methacrylate groups attached to a bisphenol A backbone through 2-hydroxyethyl ether linkages .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may vary depending on the specific conditions and the presence of other compounds .
Cellular Effects
It is believed that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves multiple steps. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a certain degree of stability and may undergo degradation over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound may have toxic or adverse effects .
Metabolic Pathways
It is known that this compound can interact with various enzymes or cofactors .
Transport and Distribution
It is believed that this compound interacts with various transporters or binding proteins .
Subcellular Localization
It is known that this compound can be directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate involves the reaction of bisphenol A with 2-hydroxyethyl methacrylate. This reaction results in a compound with two methacrylate ester groups. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound generally involves large-scale esterification processes. The reaction between bisphenol A and 2-hydroxyethyl methacrylate is carried out in the presence of catalysts to enhance the reaction rate and yield. The product is then purified through various techniques such as distillation and crystallization to obtain a high-purity compound suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate undergoes several types of chemical reactions, including:
Polymerization: The methacrylate groups in the compound can undergo polymerization under UV light or through free-radical initiation, forming high-performance polymers.
Esterification: The compound can participate in esterification reactions to form various esters.
Common Reagents and Conditions
Polymerization: Common reagents include photoinitiators for UV light polymerization and free-radical initiators for thermal polymerization.
Esterification: Reagents such as acids or bases can be used to catalyze the esterification process.
Major Products Formed
Scientific Research Applications
Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate has numerous scientific research applications, including:
Mechanism of Action
The mechanism by which Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate exerts its effects involves the polymerization of its methacrylate groups. These groups undergo polymerization under UV light or through free-radical initiation, forming cross-linked polymer networks. These networks provide the material with its excellent mechanical properties and biocompatibility . The molecular targets and pathways involved include the interaction of the methacrylate groups with photoinitiators or free-radical initiators, leading to the formation of polymer chains .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A glycidyl methacrylate: Another widely used dental composite material with similar mechanical properties and biocompatibility.
Bisphenol A ethoxylate dimethacrylate: A compound with similar esterification and polymerization properties.
Uniqueness
Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate is unique due to its specific structure, which provides a balance of mechanical strength and biocompatibility. Its ability to undergo polymerization under UV light or through free-radical initiation makes it particularly valuable in the development of high-performance polymers and dental materials .
Properties
CAS No. |
41637-38-1 |
---|---|
Molecular Formula |
C27H32O6 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-[4-[2-[4-[2-(2-methylprop-2-enoyloxy)ethoxy]phenyl]propan-2-yl]phenoxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C27H32O6/c1-19(2)25(28)32-17-15-30-23-11-7-21(8-12-23)27(5,6)22-9-13-24(14-10-22)31-16-18-33-26(29)20(3)4/h7-14H,1,3,15-18H2,2,4-6H3 |
InChI Key |
VIYWVRIBDZTTMH-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)C(=C)C |
Canonical SMILES |
CC(=C)C(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)C(=C)C |
physical_description |
Liquid |
Related CAS |
29384-58-5 64696-13-5 |
Origin of Product |
United States |
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